molecular formula C10H5N3O2 B14686718 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione CAS No. 25727-51-9

6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione

Cat. No.: B14686718
CAS No.: 25727-51-9
M. Wt: 199.17 g/mol
InChI Key: CMOHYXGNLZJDFC-UHFFFAOYSA-N
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Description

6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione typically involves the condensation of appropriate pyrrole and quinoxaline precursors. One common method involves the cyclization of a substituted pyrrole with a quinoxaline derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can effectively control tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is unique due to its specific ring fusion pattern and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

CAS No.

25727-51-9

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

pyrrolo[3,4-g]quinoxaline-6,8-dione

InChI

InChI=1S/C10H5N3O2/c14-9-5-3-7-8(12-2-1-11-7)4-6(5)10(15)13-9/h1-4H,(H,13,14,15)

InChI Key

CMOHYXGNLZJDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)C(=O)NC3=O

Origin of Product

United States

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